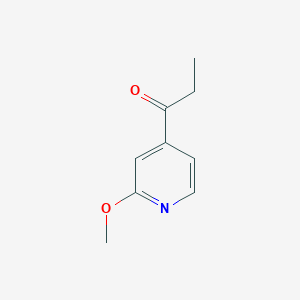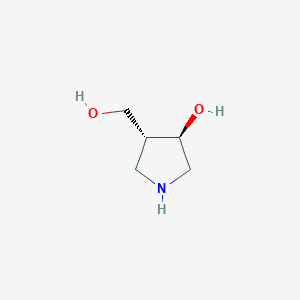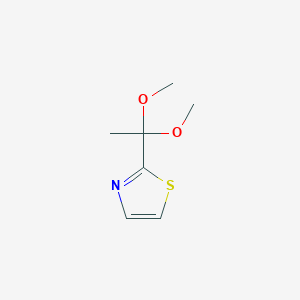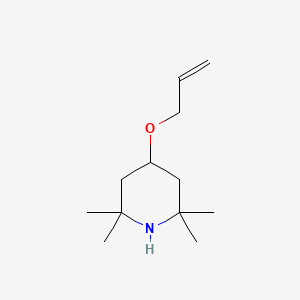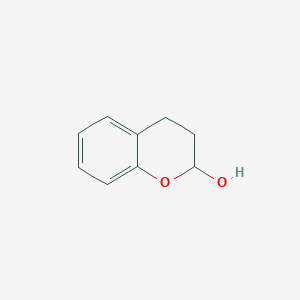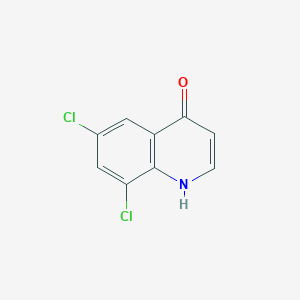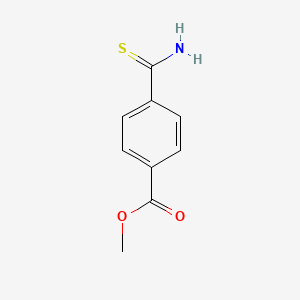
Methyl 4-carbamothioylbenzoate
Vue d'ensemble
Description
“Methyl 4-carbamothioylbenzoate” is a chemical compound with the CAS Number: 80393-38-0. It has a molecular weight of 195.24 and its IUPAC name is methyl 4- (aminocarbothioyl)benzoate1.
Synthesis Analysis
The synthesis of “Methyl 4-carbamothioylbenzoate” is not explicitly mentioned in the search results. However, related compounds have been synthesized by reacting the thio methyl group with different amines in the presence of ethanol2.Molecular Structure Analysis
The molecular formula of “Methyl 4-carbamothioylbenzoate” is C9H9NO2S3. The InChI code is 1S/C9H9NO2S/c1-12-9(11)7-4-2-6(3-5-7)8(10)13/h2-5H,1H3,(H2,10,13) and the InChI key is FWQVHCUKDCCJSJ-UHFFFAOYSA-N1.
Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 4-carbamothioylbenzoate” are not available in the search results. However, related compounds have shown reactivity in the presence of transition metal ions4.Physical And Chemical Properties Analysis
“Methyl 4-carbamothioylbenzoate” is a solid compound1. It has a melting point of 185 - 186 degrees Celsius1.Applications De Recherche Scientifique
“Methyl 4-carbamothioylbenzoate” is a chemical compound with the molecular formula C9H9NO2S . It’s a solid substance with a melting point between 185 - 186 degrees Celsius .
While the specific applications of “Methyl 4-carbamothioylbenzoate” are not detailed in the available resources, it’s worth noting that similar compounds, such as benzimidazole fungicides, have been extensively studied . Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects . Due to their particularly outstanding antibacterial properties, they are widely used in agriculture to prevent and control various plant diseases caused by fungi .
“Methyl 4-carbamothioylbenzoate” is a chemical compound with the molecular formula C9H9NO2S . It’s a solid substance with a melting point between 185 - 186 degrees Celsius .
While the specific applications of “Methyl 4-carbamothioylbenzoate” are not detailed in the available resources, it’s worth noting that similar compounds, such as benzimidazole fungicides, have been extensively studied . Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects . Due to their particularly outstanding antibacterial properties, they are widely used in agriculture to prevent and control various plant diseases caused by fungi .
“Methyl 4-carbamothioylbenzoate” is a chemical compound with the molecular formula C9H9NO2S . It’s a solid substance with a melting point between 185 - 186 degrees Celsius .
While the specific applications of “Methyl 4-carbamothioylbenzoate” are not detailed in the available resources, it’s worth noting that similar compounds, such as benzimidazole fungicides, have been extensively studied . Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects . Due to their particularly outstanding antibacterial properties, they are widely used in agriculture to prevent and control various plant diseases caused by fungi .
Safety And Hazards
“Methyl 4-carbamothioylbenzoate” is classified as a combustible liquid and is harmful if swallowed5. It is also harmful to aquatic life5. Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation6.
Orientations Futures
The future directions for “Methyl 4-carbamothioylbenzoate” are not explicitly mentioned in the search results. However, related compounds such as Metal–Organic Frameworks (MOFs) are expected to have developments in multivariable MOFs7.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Propriétés
IUPAC Name |
methyl 4-carbamothioylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-12-9(11)7-4-2-6(3-5-7)8(10)13/h2-5H,1H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQVHCUKDCCJSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464707 | |
| Record name | Methyl 4-carbamothioylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-carbamothioylbenzoate | |
CAS RN |
80393-38-0 | |
| Record name | Methyl 4-carbamothioylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

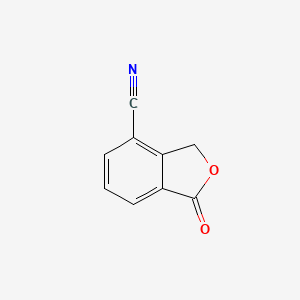
![Methyl 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1610243.png)
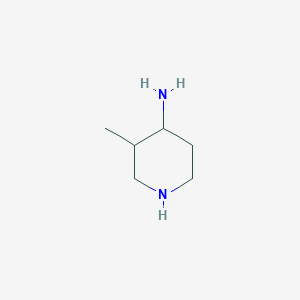
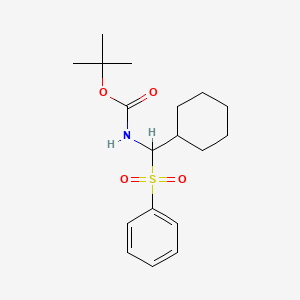
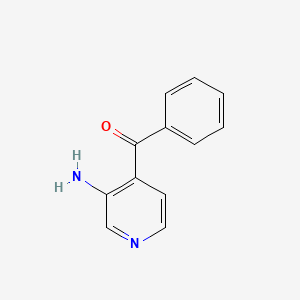
![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1610247.png)
![5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B1610248.png)
